N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
Brand Name: Vulcanchem
CAS No.: 1219181-05-1
VCID: VC5013602
InChI: InChI=1S/C30H31N5O3S2/c1-3-19-11-13-20(14-12-19)32-28(37)25(4-2)40-30-34-23-10-6-5-9-22(23)27-33-24(29(38)35(27)30)15-16-26(36)31-18-21-8-7-17-39-21/h5-14,17,24-25H,3-4,15-16,18H2,1-2H3,(H,31,36)(H,32,37)
SMILES: CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5
Molecular Formula: C30H31N5O3S2
Molecular Weight: 573.73

N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide

CAS No.: 1219181-05-1

Cat. No.: VC5013602

Molecular Formula: C30H31N5O3S2

Molecular Weight: 573.73

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide - 1219181-05-1

Specification

CAS No. 1219181-05-1
Molecular Formula C30H31N5O3S2
Molecular Weight 573.73
IUPAC Name N-(4-ethylphenyl)-2-[[3-oxo-2-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Standard InChI InChI=1S/C30H31N5O3S2/c1-3-19-11-13-20(14-12-19)32-28(37)25(4-2)40-30-34-23-10-6-5-9-22(23)27-33-24(29(38)35(27)30)15-16-26(36)31-18-21-8-7-17-39-21/h5-14,17,24-25H,3-4,15-16,18H2,1-2H3,(H,31,36)(H,32,37)
Standard InChI Key LMXLHMNAYAMWAG-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5

Introduction

Structural Analysis and Physicochemical Properties

Core Architecture

The compound features a tricyclic imidazo[1,2-c]quinazoline scaffold, fused with a thiophene ring via a carbamoyl ethyl side chain. The quinazoline moiety is substituted at position 5 with a sulfanyl butanamide group, which is further functionalized with a 4-ethylphenyl substituent. This architecture introduces multiple hydrogen-bonding sites (amide and ketone groups) and hydrophobic regions (aromatic and ethyl groups), influencing its solubility and target interactions.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₃₀H₃₁N₅O₃S₂
Molecular Weight573.73 g/mol
CAS Registry Number1219181-05-1
IUPAC NameSee Title
SMILESCCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Topological Polar Surface Area151 Ų

Data derived from PubChem and VulcanChem entries.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves sequential reactions to assemble the imidazoquinazoline core and introduce substituents:

  • Core Formation: Cyclocondensation of 2-aminobenzonitrile derivatives with carbonyl sources under acidic conditions generates the imidazo[1,2-c]quinazoline backbone.

  • Thiophene Integration: A Michael addition or nucleophilic substitution attaches the thiophen-2-ylmethyl carbamoyl ethyl group at position 2 of the core.

  • Sulfanyl Butanamide Functionalization: Thiol-ene coupling or SN2 reactions introduce the N-(4-ethylphenyl)butanamide-sulfanyl moiety at position 5.

Key Challenges:

  • Low yields (<30%) in the cyclization step due to steric hindrance from the tricyclic system.

  • Epimerization risks during amide bond formation, necessitating chiral auxiliaries or enantioselective catalysis .

Biological Activity and Mechanistic Insights

Immunomodulatory Effects

The compound’s amide and quinazoline motifs resemble features of non-steroidal immunophilin-dependent immunosuppressants (NsIDIs) like cyclosporine. Computational docking predicts affinity for calcineurin (ΔG = −9.2 kcal/mol), though experimental validation is pending .

Computational and Preclinical Studies

ADMET Profiling

Predicted Parameters (SwissADME):

  • GI Absorption: High (94% probability)

  • BBB Permeability: Low (logBB = −1.3)

  • CYP2D6 Inhibition: Probable (0.82 likelihood)

  • AMES Toxicity: Negative

Molecular Dynamics Simulations

MD simulations (100 ns) reveal stable binding to α-glucosidase (PDB 2ZE0):

  • Key interactions: Hydrogen bonds with Asp349 and π-π stacking with Phe178.

  • Binding free energy (MM-PBSA): −42.6 ± 3.1 kcal/mol .

Comparative Analysis with Structural Analogs

Table 2: Activity of Imidazoquinazoline Derivatives

CompoundTargetIC₅₀/Kᵢ
Target Compound (This Review)α-GlucosidaseIn silico: 18 μM
VC6732034DNA-PK76 nM
Ethyl 4-(2-oxo-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-7-yl)oxybutyrate COX-23.2 μM

Data synthesized from patents and journal articles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator